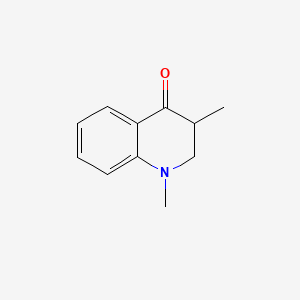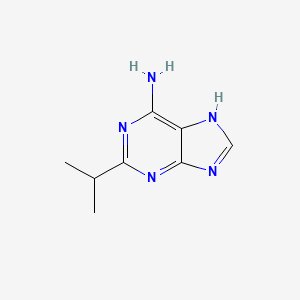
(R)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is a chiral amino acid derivative. This compound is notable for its unique structure, which includes an indene ring system fused with an amino acid moiety. The presence of the chiral center at the amino acid portion of the molecule makes it an interesting subject for stereochemical studies and applications in asymmetric synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indene.
Hydrogenation: Indene is subjected to catalytic hydrogenation to yield 2,3-dihydroindene.
Amination: The 2,3-dihydroindene is then converted to the corresponding amine through a series of reactions, including nitration, reduction, and protection-deprotection steps.
Industrial Production Methods: Industrial production of ®-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the indene ring.
Reduction: Reduced forms of the carboxylic acid group.
Substitution: Various substituted derivatives at the amino group.
Chemistry:
Asymmetric Synthesis: The chiral nature of ®-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid makes it valuable in asymmetric synthesis, where it can be used to induce chirality in target molecules.
Biology:
Enzyme Studies: The compound can be used as a substrate or inhibitor in enzyme studies, particularly those involving amino acid metabolism.
Medicine:
Drug Development: Its unique structure and chiral properties make it a potential candidate for drug development, particularly in the design of chiral drugs.
Industry:
Catalysis: The compound can be used as a chiral ligand in catalytic processes, enhancing the selectivity and efficiency of industrial reactions.
作用機序
The mechanism of action of ®-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The chiral center plays a crucial role in determining the specificity and affinity of these interactions. The compound can modulate biochemical pathways by acting as a substrate, inhibitor, or activator, depending on the context.
類似化合物との比較
(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid: The enantiomer of the compound, differing only in the configuration at the chiral center.
Indene-1-carboxylic acid: Lacks the amino group, making it less versatile in terms of chemical reactivity.
1-Aminoindane: Similar structure but lacks the carboxylic acid group.
Uniqueness: ®-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid stands out due to its combination of an indene ring system with a chiral amino acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
(1R)-1-amino-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,11H2,(H,12,13)/t10-/m1/s1 |
InChIキー |
HTTPGMNPPMMMOP-SNVBAGLBSA-N |
異性体SMILES |
C1C[C@@](C2=CC=CC=C21)(C(=O)O)N |
正規SMILES |
C1CC(C2=CC=CC=C21)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





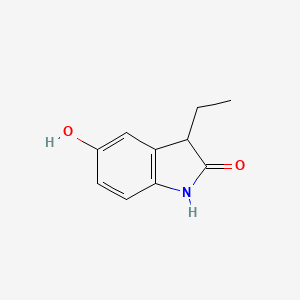
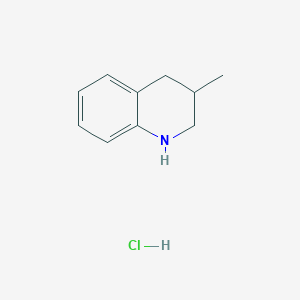
![5-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11911737.png)

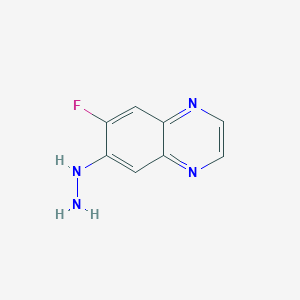
![2-Thia-1-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B11911754.png)

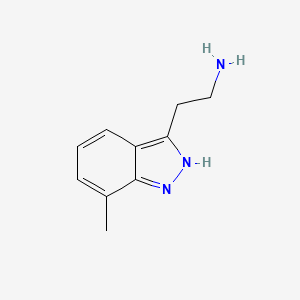
![2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol](/img/structure/B11911782.png)
